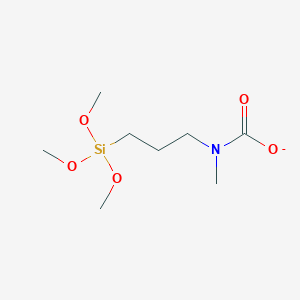
N-methyl-N-(3-trimethoxysilylpropyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl[3-(trimethoxysilyl)propyl]carbamate is a chemical compound with the molecular formula C8H19NO5Si and a molecular weight of 237.33 g/mol . It is known for its unique properties that make it useful in various scientific and industrial applications. The compound is characterized by the presence of a carbamate group and a trimethoxysilyl group, which contribute to its reactivity and versatility.
准备方法
Synthetic Routes and Reaction Conditions
Methyl[3-(trimethoxysilyl)propyl]carbamate can be synthesized through a reaction involving the corresponding amine and methyl chloroformate in the presence of a base. The reaction typically occurs under mild conditions and yields the desired product with high purity . The general reaction scheme is as follows:
[ \text{R-NH}_2 + \text{CH}_3\text{OCOCl} \rightarrow \text{R-NHCOOCH}_3 + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of methyl[3-(trimethoxysilyl)propyl]carbamate involves large-scale reactions using automated systems to ensure consistency and efficiency. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and minimize by-products .
化学反应分析
Types of Reactions
Methyl[3-(trimethoxysilyl)propyl]carbamate undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, leading to the formation of silanol groups.
Condensation: The hydrolyzed silanol groups can further condense to form siloxane bonds, which are essential in the formation of polymeric structures.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous or alcoholic solutions under acidic or basic conditions.
Condensation: Often facilitated by catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Requires nucleophiles such as amines or alcohols and is usually conducted under mild conditions to prevent decomposition.
Major Products Formed
Hydrolysis: Produces silanol groups.
Condensation: Forms siloxane bonds, leading to polymeric structures.
Substitution: Yields various substituted carbamates depending on the nucleophile used.
科学研究应用
Methyl[3-(trimethoxysilyl)propyl]carbamate has a wide range of applications in scientific research:
作用机制
The mechanism of action of methyl[3-(trimethoxysilyl)propyl]carbamate involves its ability to form covalent bonds with various substrates. The trimethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense to form siloxane bonds. This process is crucial in the formation of stable polymeric structures and the modification of surfaces .
相似化合物的比较
Similar Compounds
- (3-Aminopropyl)trimethoxysilane
- (3-Glycidyloxypropyl)trimethoxysilane
- (3-Mercaptopropyl)trimethoxysilane
- (3-Trimethoxysilylpropyl)methacrylate
Uniqueness
Methyl[3-(trimethoxysilyl)propyl]carbamate is unique due to the presence of both a carbamate group and a trimethoxysilyl group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it highly versatile in various applications. Its ability to form strong covalent bonds with different substrates sets it apart from other similar compounds.
属性
分子式 |
C8H18NO5Si- |
|---|---|
分子量 |
236.32 g/mol |
IUPAC 名称 |
N-methyl-N-(3-trimethoxysilylpropyl)carbamate |
InChI |
InChI=1S/C8H19NO5Si/c1-9(8(10)11)6-5-7-15(12-2,13-3)14-4/h5-7H2,1-4H3,(H,10,11)/p-1 |
InChI 键 |
SPTWMADJBWWWPW-UHFFFAOYSA-M |
规范 SMILES |
CN(CCC[Si](OC)(OC)OC)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


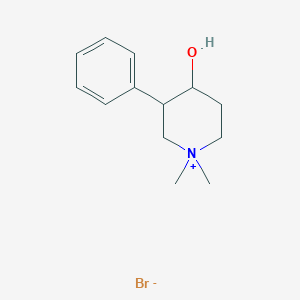
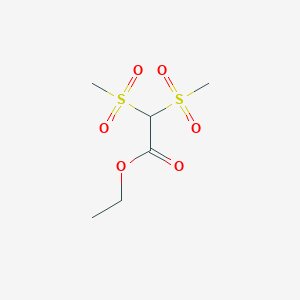
![2-(4,6-Diamino-3-methylpyrazolo[3,4-d]pyrimidin-1-yl)ethanol](/img/structure/B14001143.png)
![n-[(4-Fluorophenoxy)acetyl]leucine](/img/structure/B14001144.png)
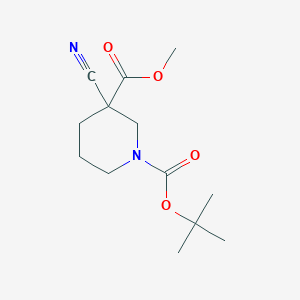

![3-[3-(Diethylaminomethyl)-4-hydroxyphenyl]-3-(4-methylphenyl)sulfonyl-1-phenylpropan-1-one;hydrochloride](/img/structure/B14001165.png)


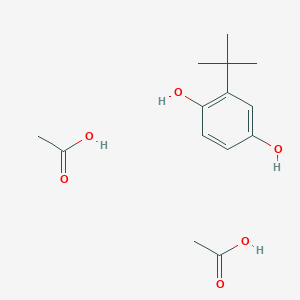
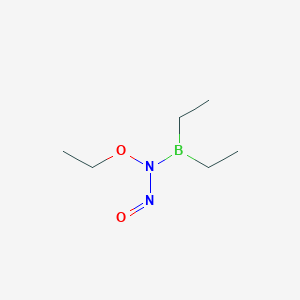
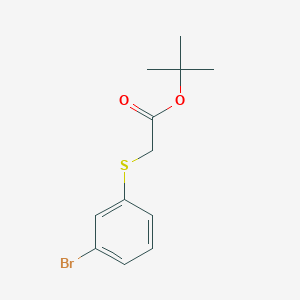

![2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(pyrrolidin-1-yl)phosphoryl]ethanamine](/img/structure/B14001205.png)
